2-(4-叔丁基苯氧基)丙酸

描述

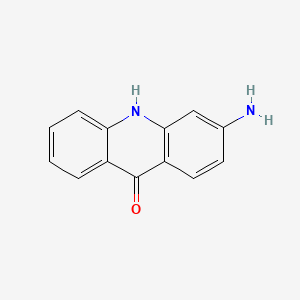

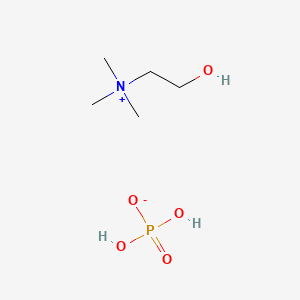

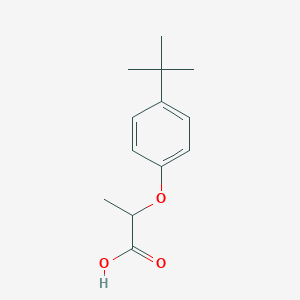

The compound of interest, 2-(4-Tert-butylphenoxy)propanoic acid, is a derivative of phenolic compounds that are widely recognized for their antioxidant properties. These compounds are often used in various applications, including as additives in polymers to prevent degradation. The structure of the compound suggests that it is related to other tert-butylphenol derivatives, which have been studied for their bioactive properties, such as antifungal and antioxidant activities, as well as their potential use in food contact materials .

Synthesis Analysis

While the specific synthesis of 2-(4-Tert-butylphenoxy)propanoic acid is not detailed in the provided papers, similar compounds have been synthesized and isolated from various sources. For instance, 2,4-di-tert-butyl phenol was purified from Lactococcus sp. using solvent extraction and chromatographic techniques . The synthesis of related compounds typically involves the introduction of tert-butyl groups to the phenolic ring, which can be achieved through various organic synthesis methods, including electrophilic aromatic substitution.

Molecular Structure Analysis

The molecular structure of phenolic compounds with tert-butyl groups, such as 2,4-di-tert-butyl phenol, has been characterized using techniques like ESI-MS, (1)H NMR, and FTIR analysis . These methods provide detailed information about the molecular framework, including the position of the tert-butyl groups on the phenolic ring and the nature of any substituents attached to the ring. The presence of tert-butyl groups is known to influence the electronic properties of the phenolic ring, which can affect the compound's reactivity and stability.

Chemical Reactions Analysis

The chemical behavior of tert-butylphenol derivatives during electrochemical oxidation has been extensively studied. These compounds can form various species, such as phenoxy radicals, phenoxenium cations, and phenolate anions, depending on the oxidation conditions . The oxidation process can lead to the formation of quinone methides, which are important intermediates in the transformation of these compounds. The presence of tert-butyl groups can stabilize certain intermediates, affecting the overall reaction pathway and the nature of the final oxidation products.

Physical and Chemical Properties Analysis

Tert-butylphenol derivatives exhibit a range of physical and chemical properties that are influenced by the presence of the tert-butyl groups and any other substituents on the phenolic ring. These properties include solubility, boiling and melting points, and reactivity towards various agents. The antioxidant properties of these compounds are particularly notable, as they can prevent oxidative degradation in various materials . Additionally, the safety evaluation of these compounds for use in food contact materials has been assessed, indicating that they do not pose a safety concern under certain conditions .

科学研究应用

抗菌应用

- 苯并恶唑衍生物合成:(S)-2-(4-叔丁基苯氧基)-3-(苯并恶唑-5-基)丙酸衍生物的合成表现出对革兰氏阴性菌和革兰氏阳性菌的广谱抗菌活性,证明了作为有效抗菌剂的潜力。特别是化合物 2b,其活性显着,对枯草芽孢杆菌的疗效甚至超过青霉素 (张等,2017)。

- 手性衍生物和抗菌活性:发现 2-(取代羟基)-3-(苯并[d]恶唑-5-基)丙酸的手性衍生物对革兰氏阴性菌和革兰氏阳性菌具有显着的体外活性。(S)-构型取代的苯氧基侧链变体表现出特别强的抗菌性能 (张等,2011)。

化学合成与分析

- 超临界二氧化碳中的氢化:在超临界二氧化碳中负载炭的铑催化剂上叔丁基苯酚的氢化研究揭示了有趣的发现,特别是在增强叔丁基环己醇衍生物的顺式比率方面。这突出了在化学合成和催化中的潜在应用 (Hiyoshi 等,2007)。

食品安全与分析

- 食品接触材料中的安全性评估:一份科学意见评估了食品接触材料中结构相关的化合物 3-(3,5-二叔丁基-4-羟基苯基)丙酸的安全性。结论是,如果其向食品中的迁移低于规定的限量,则消费者无需担心安全性,这突出了其在食品包装安全中的潜在应用 (欧洲食品安全局食品接触材料、酶、香料和加工助剂小组 (CEF),2011)。

生理效应

- 肌肉氯离子通道电导:对结构相关的化合物 2-(4-氯苯氧基)丙酸和丁酸的研究表明,它们阻断了大鼠横纹肌中的氯离子膜电导。这表明在肌肉研究中具有潜在的生理意义和应用 (Carbonara 等,2001)。

安全和危害

未来方向

属性

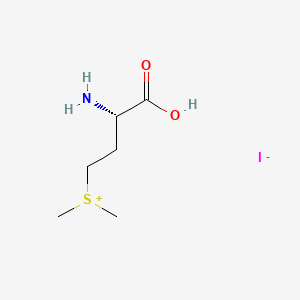

IUPAC Name |

2-(4-tert-butylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZZNRMJJGRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289363 | |

| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenoxy)propanoic acid | |

CAS RN |

6941-12-4 | |

| Record name | 6941-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)